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molecular formula C9H11NS B1604818 3,4-dihydro-2H-thiochromen-4-amine CAS No. 93192-72-4

3,4-dihydro-2H-thiochromen-4-amine

Cat. No. B1604818
M. Wt: 165.26 g/mol
InChI Key: XMWQQTMIZMZZHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06992087B2

Procedure details

Following the procedure for the preparation of 4,5,6,7-tetrahydro-1-benzofuran-4-amine but substituting 2,3-dihydro-4H-thiochromen-4-one and making non-critical variations provided the title compound as a oil: 1H NMR (300 MHz, CDCl3) δ 7.30, 7.07, 4.07, 3.28, 2.96, 2.16, 1.61; (MS/CI) calcd for C9H11NS+H 166.3, found 166.3.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1C2CCCC([NH2:10])C=2C=C1.[S:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:14](=O)[CH2:13][CH2:12]1>>[S:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]([NH2:10])[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=CC2=C1CCCC2N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1CCC(C2=CC=CC=C12)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1CCC(C2=CC=CC=C12)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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